![molecular formula C22H18N4O5S B5184826 N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5184826.png)
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 was first identified as an inhibitor of nuclear factor-kappa B (NF-κB) activation, a transcription factor that plays a crucial role in inflammation and immune response. Since then, BAY 11-7082 has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
BAY 11-7082 exerts its anti-inflammatory and anti-cancer effects through the inhibition of NF-κB activation. NF-κB is a transcription factor that plays a crucial role in inflammation and immune response. In response to various stimuli, such as pro-inflammatory cytokines and bacterial products, NF-κB is activated and translocates to the nucleus where it regulates the expression of various genes involved in inflammation, immune response, and cell survival. BAY 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation of IκBα, an inhibitor of NF-κB. This leads to the retention of NF-κB in the cytoplasm and prevents its translocation to the nucleus.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to exert various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that BAY 11-7082 inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types, including macrophages, monocytes, and dendritic cells. BAY 11-7082 has also been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. In addition, BAY 11-7082 has been shown to inhibit the replication of various viruses, including HIV, hepatitis B virus, and herpes simplex virus.
Advantages and Limitations for Lab Experiments
BAY 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. BAY 11-7082 has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also some limitations associated with the use of BAY 11-7082 in lab experiments. BAY 11-7082 has been shown to have off-target effects, and its specificity for NF-κB inhibition may vary depending on the cell type and experimental conditions. In addition, the optimal concentration and duration of BAY 11-7082 treatment may vary depending on the experimental system.
Future Directions
There are several future directions for the study of BAY 11-7082. One potential application of BAY 11-7082 is in the treatment of cancer. BAY 11-7082 has been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo, and further studies are needed to evaluate its potential as a cancer therapeutic. Another potential application of BAY 11-7082 is in the treatment of viral infections. BAY 11-7082 has been shown to inhibit the replication of various viruses, and further studies are needed to evaluate its potential as an antiviral agent. In addition, further studies are needed to evaluate the safety and efficacy of BAY 11-7082 in humans.
Synthesis Methods
BAY 11-7082 can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis method involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form 4-methoxy-3-nitrobenzoyl chloride. This intermediate is then reacted with 3-aminobenzoic acid to form 4-methoxy-3-nitro-N-(3-carboxyphenyl)benzamide. The final step involves the reaction of this intermediate with benzoyl isothiocyanate to form BAY 11-7082.
Scientific Research Applications
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. The anti-inflammatory properties of BAY 11-7082 have been demonstrated in various animal models of inflammation. BAY 11-7082 has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and immune response. Inhibition of NF-κB activation by BAY 11-7082 leads to a decrease in the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.
properties
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-31-19-11-10-15(12-18(19)26(29)30)21(28)25-22(32)24-17-9-5-8-16(13-17)23-20(27)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,27)(H2,24,25,28,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFWLPKVQBJUQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-benzamidophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.